Ceftioxid
Description
Ceftioxid is a third-generation cephalosporin antibiotic characterized by its β-lactam structure and a stable stereochemical configuration. Its stability arises from a rigid molecular architecture, particularly the embedding of a sulfur-containing stereochemical center within a tightly constrained system, which prevents bond inversion and enhances chemical stability . This structural feature contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including penicillinase-producing strains. This compound is primarily used in treating respiratory, urinary, and intra-abdominal infections due to its enhanced resistance to β-lactamases compared to earlier cephalosporins .
Properties
Molecular Formula |
C16H17N5O8S2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-,31?/m1/s1 |
InChI Key |
MMQXRUYUBYWTDP-QDHDWBTJSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Synonyms |
cefotaxime syn S-oxide cefotaxime syn S-oxide, (5R-(5alpha,6alpha,7beta(Z)))-isomer HR 109 HR-109 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Efficacy in Resistance Settings : this compound demonstrates lower minimum inhibitory concentrations (MICs) against ESBL-producing Klebsiella pneumoniae compared to Cefoxitin (MIC90: 4 µg/mL vs. 32 µg/mL) .
- Stability in Biological Fluids: The rigid stereochemical structure of this compound reduces hydrolysis in human serum compared to non-stereochemically constrained cephalosporins, prolonging its activity .
- Adverse Effects : this compound has a lower incidence of drug-induced hepatitis (1.2%) compared to Ceftriaxone (3.5%) .
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